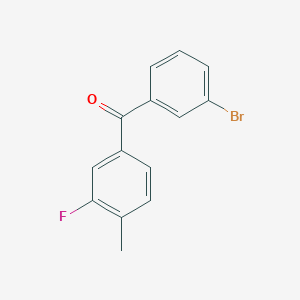

3-Bromo-3'-fluoro-4'-methylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

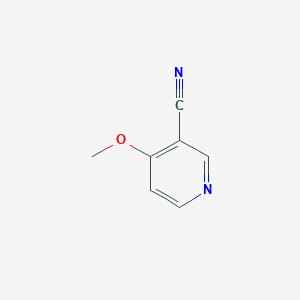

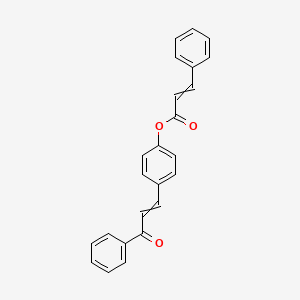

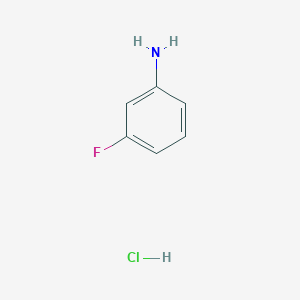

3-Bromo-3’-fluoro-4’-methylbenzophenone is a chemical compound with the molecular formula C14H10BrFO . It is also referred to as 3-bromo-4-fluoro-acetophenone .

Molecular Structure Analysis

The molecular structure of 3-Bromo-3’-fluoro-4’-methylbenzophenone consists of a benzophenone core with bromo, fluoro, and methyl substituents . The exact 3D structure is not provided in the searched resources.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-3’-fluoro-4’-methylbenzophenone include a molecular weight of 293.13 . Its density is 1.435g/cm3, and it has a boiling point of 390.3ºC at 760 mmHg . Other properties such as melting point and solubility are not provided in the searched resources.Aplicaciones Científicas De Investigación

Organic Synthesis

3-Bromo-3’-fluoro-4’-methylbenzophenone: is a valuable compound in organic synthesis, particularly in the formation of carbon-carbon bonds. Its bromo and fluoro substituents make it a versatile intermediate for various coupling reactions, such as Suzuki and Heck reactions, which are pivotal in constructing complex organic molecules for pharmaceuticals and agrochemicals .

Photocatalysis

This compound can act as a photocatalyst in light-induced organic transformations. The presence of the bromo and fluoro groups can potentially influence the photophysical properties, making it suitable for applications in photochemical synthesis, where it can facilitate the activation of small molecules under light irradiation .

Material Science

In material science, 3-Bromo-3’-fluoro-4’-methylbenzophenone could be used to modify the surface properties of materials. It can serve as a precursor for the synthesis of polymers or coatings that require specific characteristics like increased resistance to heat or chemical reactivity .

Medicinal Chemistry

The compound’s structural features allow for its use in medicinal chemistry, where it can be incorporated into drug molecules. Its halogenated nature is often exploited in the design of kinase inhibitors, which are a class of drugs that can treat cancer by blocking certain enzyme activities .

Environmental Chemistry

3-Bromo-3’-fluoro-4’-methylbenzophenone: may be used in environmental chemistry for the detection and quantification of pollutants. Its specific reactivity with certain contaminants can be utilized in developing analytical methods for environmental monitoring .

Safety and Hazards

3-Bromo-3’-fluoro-4’-methylbenzophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target .

Direcciones Futuras

Propiedades

IUPAC Name |

(3-bromophenyl)-(3-fluoro-4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c1-9-5-6-11(8-13(9)16)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKSIYMVARWSHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373675 |

Source

|

| Record name | 3-Bromo-3'-fluoro-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-3'-fluoro-4'-methylbenzophenone | |

CAS RN |

844879-55-6 |

Source

|

| Record name | 3-Bromo-3'-fluoro-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1302533.png)

![3-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1302539.png)